4-Bromo-5,8-dimethylquinoline is a significant compound in the field of organic chemistry, particularly within the study of quinoline derivatives. Its molecular formula is , and it has a molecular weight of 236.11 g/mol. The compound is characterized by the presence of a bromine atom and two methyl groups attached to the quinoline structure, making it a useful research chemical with various applications in synthetic organic chemistry and medicinal chemistry.
The synthesis of 4-Bromo-5,8-dimethylquinoline can be achieved through several methods, often involving multi-step reactions. One common synthetic route includes:
The specific reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions may be carried out in solvents like dichloromethane or acetonitrile at elevated temperatures to promote bromination and methylation efficiently.
The structure of 4-Bromo-5,8-dimethylquinoline features a quinoline core with the following characteristics:
The InChI key for this compound is HXNJOKBZJRSROX-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation is CC1=C(C2=NC=CC(=C2C=C1)Br)C.
4-Bromo-5,8-dimethylquinoline can undergo various chemical reactions typical of quinoline derivatives:
The reactivity of this compound can be influenced by the electron-donating effects of the methyl groups and the electron-withdrawing nature of the bromine atom. This balance affects reaction rates and product distributions.
The mechanism of action for reactions involving 4-Bromo-5,8-dimethylquinoline often follows standard pathways for electrophilic aromatic substitution or nucleophilic substitution:
Kinetic studies may reveal insights into reaction rates depending on substituent effects and solvent interactions.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to characterize this compound's purity and structural integrity.
4-Bromo-5,8-dimethylquinoline serves various scientific purposes:
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: